molecular formula C7H9NO2 B1296989 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 89776-55-6

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1296989
CAS RN: 89776-55-6
M. Wt: 139.15 g/mol
InChI Key: IEOJTKFLLYADNV-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is an organic compound that is used as an intermediate in the synthesis of various substituted pyrrole products . It has a molecular weight of 139.15 g/mol .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and two methyl groups attached to the 3rd and 4th carbon atoms of the ring. The 2nd carbon atom of the ring is attached to a carboxylic acid group .


Chemical Reactions Analysis

The specific chemical reactions involving “3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

“3,4-Dimethyl-1H-pyrrole-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 139.15 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved sources .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid exhibits significant properties in molecular recognition and hydrogen bonding. This is evident in its self-complementing ability to form intermolecular hydrogen-bonded dimers, as seen in various studies, including one by Wash et al. (1997) (Wash et al., 1997). These dimers have been observed in crystal structures, chloroform solutions, and even in the gas phase, showcasing its versatility in different environments.

Synthesis and Spectroscopy

Pyrrole derivatives, such as those related to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, are vital in the synthesis of acid hydrazide-hydrazones and their derivatives. Singh et al. (2013) and Kumar et al. (2013) conducted comprehensive studies on the synthesis and spectroscopic analysis of such compounds, highlighting their exothermic and spontaneous formation at room temperature and the presence of multiple interactions in their dimer forms (Singh et al., 2013), (Kumar et al., 2013).

Antimicrobial Properties

Pyrrole derivatives, including those structurally similar to 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid, have shown significant antimicrobial properties. Hublikar et al. (2019) synthesized novel pyrrole derivatives and found them to possess good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Non-Linear Optical Material

Research by Singh et al. (2014) indicates that certain pyrrole derivatives can be used as non-linear optical (NLO) materials due to their high first hyperpolarizability. This opens up potential applications in optical technology and materials science (Singh et al., 2014).

properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOJTKFLLYADNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343072
Record name 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

89776-55-6
Record name 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Datta, DA Lightner - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid was converted to 2,3,7,8-tetramethyl-2,2′-dipyrrin by the action of trifluoroacetic acid and ethyl orthoformate. A crystal of the dipyrrin was …
Number of citations: 4 link.springer.com
KAR Lund - 2015 - dalspace.library.dal.ca
Dipyrrins and prodigiosenes are two classes of pyrrolic compounds. Dipyrrins consist of two pyrrole units linked by a methane bridge and prodigiosenes are a class of pyrrolyldipyrrins (…
Number of citations: 2 dalspace.library.dal.ca
WG O'Neal, WP Roberts, I Ghosh… - The Journal of organic …, 2005 - ACS Publications
Dihydrodipyrrins are key building blocks for the synthesis of hydroporphyrins, many of which have important biological activity. The title compounds were prepared in stereo- and …
Number of citations: 36 pubs.acs.org
I Ghosh, PA Jacobi - The Journal of Organic Chemistry, 2002 - ACS Publications
The isomeric S-methyldihydropyrrins 9-Z and 9-E exhibit markedly different behavior in Pd(0)-catalyzed cross-coupling reactions. Thioimidates 9-Z are readily converted to imines 10-Z …
Number of citations: 37 pubs.acs.org
HJ Xu, B Du, CP Gros, P Richard, JM Barbe… - Journal of Porphyrins …, 2013 - World Scientific
Four dyad systems composed of a central truxene and either one or three β-substituted zinc(II) porphyrins (ZnP: TruZnP (7) and TruTriZnP (9)) or free-bases (H 2 P: TruP (6) and TruTriP …
Number of citations: 23 www.worldscientific.com
MHR Beh, CD Smith, KN Robertson… - Canadian Journal of …, 2021 - cdnsciencepub.com
Sulfenyl dipyrroles feature two pyrroles linked via a sulfenyl bridge. The synthesis of sulfenyl dipyrroles has typically involved SCl 2 as the sulfur source. However, SCl 2 is no longer …
Number of citations: 3 cdnsciencepub.com
MI Nejad - 2013 - search.proquest.com
One of the key contributors to the pathogenesis of various diseases is" nitroxidative stress," a condition caused by the overproduction of peroxynitrite (PN). Redox-active transition metal …
Number of citations: 0 search.proquest.com
S Huang, G Li, Y Luo, H Lan, X Li, C Kang… - Food Chemistry …, 2022 - Elsevier
Chinese water chestnut (CWC) is one of the most popular hydrophytic vegetables in China due to its unique aroma and taste. The volatile compounds (VOCs) of CWC with different …
Number of citations: 8 www.sciencedirect.com
A Bhattacharya, S Cherukuri, RE Plata, N Patel… - Tetrahedron letters, 2006 - Elsevier
A unique solvent effect encountered in the Barton–Zard pyrrole synthesis was exploited to develop an efficient synthesis of pyrrole-2-esters. The chemistry was extended to a one-pot …
Number of citations: 37 www.sciencedirect.com
MD Berechet, C Chirilă, V Deselnicu - International Conference on …, 2016 - icams.ro
This work covers the chemical composition of thyme essential oil analyzed using GC-MS and its antifungal activity on woolen sheepskins. The main components of thyme oil were …
Number of citations: 10 icams.ro

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